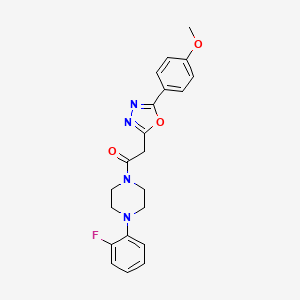

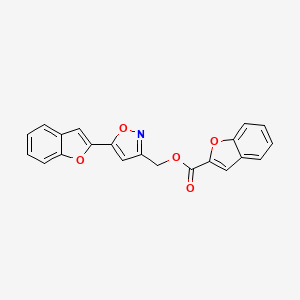

![molecular formula C11H12O3 B2766958 (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2187426-36-2](/img/structure/B2766958.png)

(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4- (fluoromethyl)-2-oxabicyclo [2.1.1]hexane-1-carboxylic acid” has a CAS Number of 2613381-88-5 and a molecular weight of 160.15 . Its IUPAC name is “(1r,4r)-4- (fluoromethyl)-2-oxabicyclo [2.1.1]hexane-1-carboxylic acid” and its InChI Code is "1S/C7H9FO3/c8-3-6-1-7 (2-6,5 (9)10)11-4-6/h1-4H2, (H,9,10)/t6-,7+" .

Molecular Structure Analysis

The InChI Code for “4- (fluoromethyl)-2-oxabicyclo [2.1.1]hexane-1-carboxylic acid” is "1S/C7H9FO3/c8-3-6-1-7 (2-6,5 (9)10)11-4-6/h1-4H2, (H,9,10)/t6-,7+" . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications

Synthesis of Chiral Bicyclic Compounds

A study by Maestro et al. (1999) demonstrates the synthesis of homochiral bicyclic compounds via MIRC reactions of 2-bromo-5-(l-menthyloxy)furan-2(5H)-one with stabilized carbanions. This process yields enantiopure bicyclic compounds, including 3-oxabicyclic[3.1.0]hexan-2-one derivatives, showcasing the compound's utility in generating chiral structures with high enantioselectivity (Maestro, Barquilla, & Martín, 1999).

Core Structure in Bioactive Molecules

The work by Jimeno et al. (2011) illustrates the use of bicyclo[3.1.0]hexane core structures, including oxygen and nitrogen heteroatoms, in designing bioactive molecules. This research highlights the versatility of such bicyclic frameworks in embedding amino acid units, leading to potent bioactive compounds, which underscores the foundational role of the compound's structure in medicinal chemistry (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Applications in Polymer and Material Science

Dijkman, Groothuis, and Fraaije (2014) discuss an enzyme-catalyzed oxidation process that converts 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical for polymer production. This example shows the relevance of furan derivatives in developing sustainable materials, pointing to the broader applications of similar furan-containing compounds in green chemistry and material science (Dijkman, Groothuis, & Fraaije, 2014).

Properties

IUPAC Name |

(1R,4R,5R)-1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)/t7-,9+,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWKPQUHILRBEF-HDBBIHSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2766887.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)

![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)